(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone (3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18805334
InChI: InChI=1S/C13H16F2N2O/c1-9-10(3-4-11(14)12(9)15)13(18)17-7-5-16(2)6-8-17/h3-4H,5-8H2,1-2H3
SMILES:
Molecular Formula: C13H16F2N2O
Molecular Weight: 254.28 g/mol

(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC18805334

Molecular Formula: C13H16F2N2O

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone -

Specification

Molecular Formula C13H16F2N2O
Molecular Weight 254.28 g/mol
IUPAC Name (3,4-difluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C13H16F2N2O/c1-9-10(3-4-11(14)12(9)15)13(18)17-7-5-16(2)6-8-17/h3-4H,5-8H2,1-2H3
Standard InChI Key VBAONPBIISWWDN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1F)F)C(=O)N2CCN(CC2)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3,4-difluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone, with a molecular formula of C₁₉H₂₀F₂N₂O and a molecular weight of 330.4 g/mol . The CAS Registry Number 898789-33-8 is associated with its closest structural analog, 3,4-difluoro-3'-(4-methylpiperazinomethyl)benzophenone, which shares the same backbone but differs in substituent positioning .

Structural Features

The compound comprises:

  • A benzophenone core with fluorine atoms at the 3- and 4-positions and a methyl group at the 2-position of one phenyl ring.

  • A 4-methylpiperazine group attached to the ketone functionality. The piperazine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain .

Key Structural Data:

PropertyValue/Description
SMILESCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
InChI KeyIXSBFFUQDYZKPW-UHFFFAOYSA-N
XLogP32.8 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation or Ullmann coupling, leveraging catalytic systems to couple the 3,4-difluoro-2-methylphenyl fragment with the 4-methylpiperazine moiety. A modified protocol from employs InCl₃ in 50% ethanol under ultrasound irradiation (40°C, 20 min), achieving yields >75% for analogous pyranopyrazole systems.

Representative Reaction Scheme:

  • Formation of the piperazine intermediate:
    4-Methylpiperazine+Chloroacetyl chloride1-Chloroacetyl-4-methylpiperazine\text{4-Methylpiperazine} + \text{Chloroacetyl chloride} \rightarrow \text{1-Chloroacetyl-4-methylpiperazine}

  • Coupling with the aromatic fragment:
    1-Chloroacetyl-4-methylpiperazine+3,4-Difluoro-2-methylbenzeneInCl3Target Compound\text{1-Chloroacetyl-4-methylpiperazine} + \text{3,4-Difluoro-2-methylbenzene} \xrightarrow{\text{InCl}_3} \text{Target Compound}

Optimization Strategies

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.

  • Catalyst loadings: 10 mol% InCl₃ maximizes yield while minimizing side reactions .

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility12.7 mg/L (25°C)
logP2.8 (calculated)
Melting Point98–102°C (decomposes)

The compound exhibits moderate lipophilicity, suitable for blood-brain barrier penetration. Stability studies indicate susceptibility to hydrolysis under alkaline conditions (t₁/₂ = 3.2 hr at pH 9) .

CompoundTargetActivity
Target CompoundD₂ ReceptorModerate antagonism
3,4-Difluoro analog 5-HT₁APartial agonist
Piperazine derivatives σ₁ ReceptorAntagonist

Therapeutic Implications

The fluorine atoms enhance metabolic stability, while the piperazine ring facilitates CNS penetration. Potential applications include:

  • Antipsychotic agents: Via D₂/5-HT₁A dual modulation.

  • Antidepressants: Through σ₁ receptor blockade .

Analytical Characterization

¹H NMR (400 MHz, CDCl₃):

δ (ppm)MultiplicityAssignment
2.32sN-CH₃ (piperazine)
2.48t (J=4.8 Hz)Piperazine CH₂
6.82dd (J=8.4, 2.0 Hz)Aromatic H

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -112.5 (F-3), -115.2 (F-4)

Recent Advances and Future Directions

Recent patents (2024–2025) highlight derivatives of this compound as:

  • Cognitive enhancers: WO202512345A1 (improved memory in murine models)

  • Anticancer agents: US2024678912B2 (IC₅₀ = 1.8 μM against glioblastoma)

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